The compound's butanol tether and tertiary amine functionality facilitate its participation in enzyme-mediated transformations. Alcohol dehydrogenases (ADHs) selectively oxidize its primary alcohol to aldehydes, enabling asymmetric reductive amination cascades that generate chiral amine derivatives. In a demonstrated application, Candida antarctica lipase B (CAL-B) catalyzed the kinetic resolution of racemic mixtures involving this scaffold, achieving enantiomeric excess (ee) >98% when coupled with acyl donors like vinyl acetate [6]. This selectivity stems from differential binding affinities in the enzyme's active site pocket, where the dihydroisoquinoline core engages in π-stacking while the hydroxybutyl chain positions the reaction center near catalytic residues. Computational modeling confirms transition-state stabilization via hydrogen bonding between the alcohol moiety and tyrosine residues, lowering the activation energy barrier by ~5.2 kcal/mol compared to non-hydroxylated analogs. These properties enable its use in continuous-flow bioreactors for synthesizing enantioenriched intermediates at gram-scale (yield: 92%, ee: 99%) [6].
| Enzyme | Reaction Type | Yield (%) | ee (%) | Product Application |
|---|---|---|---|---|
| CAL-B | Kinetic resolution | 89 | >98 | Chiral amines |
| ADH-A | Oxidation | 92 | 99 | Aldehyde intermediates |
| PAM | Transamination | 78 | 95 | Amino acid derivatives |
As a chiral building block, this compound provides the core structure for dopamine receptor modulators and neuroprotective agents. Its dihydroisoquinoline moiety mimics endogenous neurotransmitters, enabling blood-brain barrier penetration—a critical requirement for central nervous system (CNS) therapeutics [2]. Patent WO2014193781 details derivatives where the hydroxybutyl chain is esterified or oxidized to create prodrugs targeting cognitive impairments. Structural activity relationship (SAR) studies reveal that elongation of the alkyl chain beyond four carbons diminishes receptor binding affinity by >60%, emphasizing the optimal spacer length provided by this scaffold [2]. Furthermore, the nitrogen atom undergoes selective alkylation to yield quaternary ammonium salts that enhance aqueous solubility (logP reduction from 2.1 to 0.8) without compromising bioavailability. These modifications enable fragment-based drug discovery (FBDD) campaigns focused on Parkinson's disease and schizophrenia, with lead compounds showing IC₅₀ values <100 nM against D₂/D₃ dopamine receptors [2].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: